molecular formula C14H18N2 B12543844 2-Methyl-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole CAS No. 144202-85-7

2-Methyl-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole

Cat. No.: B12543844
CAS No.: 144202-85-7
M. Wt: 214.31 g/mol
InChI Key: HFXZIDGPVBVXAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, with additional substituents that enhance its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenylpropanoic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the indazole core. The methyl group can be introduced via alkylation reactions using methyl iodide in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling

Properties

CAS No.

144202-85-7

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

2-methyl-3-phenyl-3,3a,4,5,6,7-hexahydroindazole

InChI

InChI=1S/C14H18N2/c1-16-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)15-16/h2-4,7-8,12,14H,5-6,9-10H2,1H3

InChI Key

HFXZIDGPVBVXAX-UHFFFAOYSA-N

Canonical SMILES

CN1C(C2CCCCC2=N1)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.